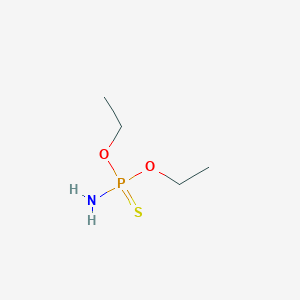
O,O-Diethyl thiophosphoramidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O,O-Diethyl thiophosphoramidate: is an organophosphorus compound with the molecular formula C4H12NO2PS . It is known for its applications in various fields, including agriculture and chemical research. This compound is characterized by the presence of a phosphorus atom bonded to two ethoxy groups and a thioamide group, making it a versatile chemical in synthetic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of O,O-Diethyl thiophosphoramidate typically involves the reaction of phosphorus trichloride with ethanol to form diethyl phosphorochloridate. This intermediate is then reacted with ammonia and sulfur to yield this compound . The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to maintain the reaction mixture in solution .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous monitoring and optimization of reaction conditions to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistent quality and efficiency in production .
Análisis De Reacciones Químicas
Types of Reactions: O,O-Diethyl thiophosphoramidate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphoramidates.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Phosphoramidates.
Reduction: Phosphines.
Substitution: Various substituted phosphoramidothioates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
O,O-Diethyl thiophosphoramidate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: It serves as a tool for studying enzyme inhibition, particularly acetylcholinesterase.
Medicine: Research into its potential as a therapeutic agent for certain diseases is ongoing.
Industry: It is used in the production of pesticides and insecticides due to its effectiveness in inhibiting acetylcholinesterase
Mecanismo De Acción
The mechanism of action of O,O-Diethyl thiophosphoramidate involves the inhibition of acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system. This mechanism is particularly effective in pest control, making it a valuable component in insecticides .
Comparación Con Compuestos Similares
- O,O-Dimethyl phosphoramidothioate
- O,O-Diethyl dithiophosphate
- O,O-Dimethyl dithiophosphate
Comparison:
- O,O-Diethyl thiophosphoramidate is unique due to its specific structure, which provides a balance between stability and reactivity.
- O,O-Dimethyl phosphoramidothioate has similar properties but differs in the alkyl groups attached to the phosphorus atom, affecting its reactivity and applications.
- O,O-Diethyl dithiophosphate and O,O-Dimethyl dithiophosphate are structurally similar but have different sulfur-containing groups, influencing their chemical behavior and uses .
Propiedades
Número CAS |
17321-48-1 |
|---|---|
Fórmula molecular |
C4H12NO2PS |
Peso molecular |
169.19 g/mol |
Nombre IUPAC |
[amino(ethoxy)phosphinothioyl]oxyethane |
InChI |
InChI=1S/C4H12NO2PS/c1-3-6-8(5,9)7-4-2/h3-4H2,1-2H3,(H2,5,9) |
Clave InChI |
LAGRCNJEUAJJQC-UHFFFAOYSA-N |
SMILES |
CCOP(=S)(N)OCC |
SMILES canónico |
CCOP(=S)(N)OCC |
Key on ui other cas no. |
17321-48-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















